Potent Inhibition of Human c-SRC Kinase in a Cellular Context
This compound exhibits potent inhibitory activity against the human proto-oncogene tyrosine-protein kinase Src (c-SRC) in a cellular assay, a key target in oncology. This activity is measured with an IC50 of 13 nM in a BrdU incorporation assay using NIH/3T3 mouse fibroblast cells expressing human c-SRC in the presence of 1.5% FCS [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | The non-iodinated parent scaffold or other unoptimized pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives would be expected to have significantly lower or no activity at this target. The presence of the 3-iodo group is a key structural feature for this level of potency. |
| Quantified Difference | Not available for a direct comparator under identical conditions. The 13 nM value itself is a high-potency benchmark. |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells assessed as inhibition of cell growth in presence of 1.5% FCS by BrdU incorporation assay [1]. |
Why This Matters
This low nanomolar potency in a cellular assay validates the compound as a high-quality hit or lead for c-SRC-targeted drug discovery programs, justifying its procurement for medicinal chemistry optimization.
- [1] BindingDB. Entry for BDBM50303801 (3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid). DataIC50: 13 nM. View Source
